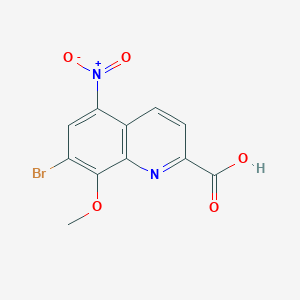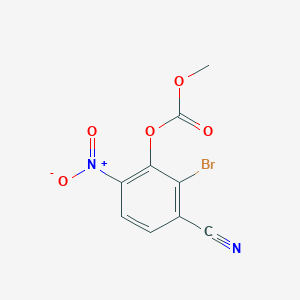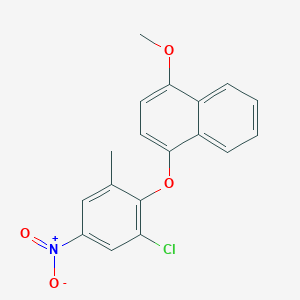
Ethyl 3-benzyl-4H-1,4-benzothiazine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-benzyl-4H-1,4-benzothiazine-2-carboxylate is a heterocyclic compound that belongs to the benzothiazine family This compound is characterized by a benzothiazine ring system, which is known for its diverse biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-benzyl-4H-1,4-benzothiazine-2-carboxylate can be synthesized through the cyclocondensation of substituted 2-aminobenzenethiols with β-ketoesters. This reaction typically involves the use of catalysts such as ceric ammonium nitrate (CAN) at room temperature . Another method involves the reaction of 2-aminobenzenethiols with α-haloketones or α-haloesters, followed by oxidative cyclocondensation with 1,3-dicarbonyl compounds .
Industrial Production Methods
Industrial production of this compound may involve the use of microwave irradiation to promote the efficient coupling between 2-amino-5-chlorophenyl disulfide and ethyl acetylene-carboxylate, catalyzed by copper iodide (CuI) . This method offers a high yield and is suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-benzyl-4H-1,4-benzothiazine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.
Substitution: The benzyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethyl 3-benzyl-4H-1,4-benzothiazine-2-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial activity against bacterial species such as E.
Industry: The compound is used in the synthesis of pigments, dyestuffs, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 3-benzyl-4H-1,4-benzothiazine-2-carboxylate involves its interaction with various molecular targets and pathways. The compound’s biological activities are attributed to its ability to interact with enzymes and receptors, leading to the modulation of cellular processes. For example, it can inhibit the release of insulin from pancreatic cells by acting as a KATP channel activator . The presence of functional groups such as the benzyl and ethyl ester moieties enhances its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
4H-1,2,4-Benzothiadiazine-1,1-dioxide: Known for its antimicrobial, antiviral, and antihypertensive activities.
4H-1,4-Benzothiazine: Exhibits a wide range of biological activities, including anticancer, antifungal, and antioxidant properties.
Phenothiazine: An analogue of 1,4-benzothiazine, used in the treatment of psychiatric disorders.
Uniqueness
Ethyl 3-benzyl-4H-1,4-benzothiazine-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzyl group enhances its lipophilicity, while the ethyl ester moiety increases its stability and bioavailability. These features make it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
90252-73-6 |
|---|---|
Molecular Formula |
C18H17NO2S |
Molecular Weight |
311.4 g/mol |
IUPAC Name |
ethyl 3-benzyl-4H-1,4-benzothiazine-2-carboxylate |
InChI |
InChI=1S/C18H17NO2S/c1-2-21-18(20)17-15(12-13-8-4-3-5-9-13)19-14-10-6-7-11-16(14)22-17/h3-11,19H,2,12H2,1H3 |
InChI Key |
KWFYUYWTMMMNRC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC2=CC=CC=C2S1)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,1'-[1-(3-Ethynylphenoxy)but-1-en-3-yne-1,4-diyl]dibenzene](/img/structure/B14366619.png)






![N-[4-(2-Amino-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)butyl]benzamide](/img/structure/B14366652.png)
![N-[3-Chloro-4-ethoxy-5-(methoxymethyl)phenyl]-2-phenoxyacetamide](/img/structure/B14366661.png)




